molecular formula C12H22BrNO2 B15300250 tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate

tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate

Cat. No.: B15300250
M. Wt: 292.21 g/mol
InChI Key: JTSFBUUKWIUUFZ-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate is a carbamate-protected amine featuring a cyclobutyl core substituted with a 2-bromoethyl chain and a tert-butoxycarbonyl (Boc) group. This compound is likely synthesized via nucleophilic substitution or coupling reactions, as seen in patent procedures for related intermediates . Such Boc-protected amines are critical in medicinal chemistry for their role as intermediates in drug synthesis, particularly in constructing nitrogen-containing scaffolds with controlled stereochemistry and reactivity.

Properties

Molecular Formula

C12H22BrNO2

Molecular Weight

292.21 g/mol

IUPAC Name

tert-butyl N-[[1-(2-bromoethyl)cyclobutyl]methyl]carbamate

InChI

InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-9-12(7-8-13)5-4-6-12/h4-9H2,1-3H3,(H,14,15)

InChI Key

JTSFBUUKWIUUFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)CCBr

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-bromoethyl)cyclobutylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .

Chemical Reactions Analysis

tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate involves the reactivity of its bromoethyl group. This group can undergo nucleophilic substitution reactions with various biological nucleophiles, leading to the modification of proteins and enzymes. The carbamate group can also interact with active sites of enzymes, inhibiting their activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Carbamate Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents/Ring System Applications/Features References
This compound (Target Compound) C₁₃H₂₃BrN₂O₂* ~335.2 Cyclobutyl, 2-bromoethyl Potential alkylating agent; drug intermediate Inferred
tert-Butyl N-[[1-(methylamino)cyclobutyl]methyl]carbamate C₁₁H₂₂N₂O₂ 214.3 Cyclobutyl, methylamino Organic building block; amine protection
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate C₁₁H₂₂N₂O₂ 214.3 Cyclopropyl, 2-aminoethyl Strain-driven reactivity; peptide synthesis
tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate C₁₅H₂₀ClNO₂ 281.8 Cyclobutyl, 2-chlorophenyl Aromatic substitution; kinase inhibitor intermediate
tert-Butyl N-{[1-(aminomethyl)-3-fluorocyclobutyl]methyl}carbamate C₁₁H₂₁FN₂O₂ 232.3 Fluorinated cyclobutyl, aminomethyl Enhanced polarity; bioactive scaffolds

*Inferred formula based on structural analogs.

Key Differences and Implications

Ring System and Strain

  • Cyclobutyl vs. Cyclopropyl : Cyclopropane () exhibits higher ring strain, increasing reactivity in ring-opening reactions compared to cyclobutane . The target compound’s cyclobutyl group balances stability and moderate strain, making it suitable for controlled alkylation.
  • Aromatic vs.

Functional Group Reactivity

  • Bromoethyl vs. Aminoethyl: The bromine in the target compound serves as a superior leaving group compared to the amino group in , enabling efficient alkylation in coupling reactions (e.g., SN2 displacements) .
  • Fluorine and Methoxy Effects : Fluorine in enhances electronegativity and metabolic stability , while methoxy groups () improve solubility but reduce electrophilicity .

Research Findings and Trends

  • Synthetic Utility : Bromoethyl-substituted carbamates (e.g., ) are pivotal in cross-coupling reactions, as seen in the synthesis of kinase inhibitors . The target compound could follow similar pathways.
  • Stability and Solubility : Cyclobutyl derivatives (e.g., ) exhibit better thermal stability than cyclopropyl analogs but lower solubility than linear chains, necessitating optimization for drug delivery .
  • Biological Activity : Fluorinated carbamates () show enhanced bioavailability, suggesting that halogenation of the target compound could improve its pharmacokinetic profile .

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